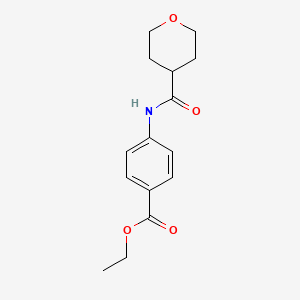

ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

ethyl 4-(oxane-4-carbonylamino)benzoate |

InChI |

InChI=1S/C15H19NO4/c1-2-20-15(18)12-3-5-13(6-4-12)16-14(17)11-7-9-19-10-8-11/h3-6,11H,2,7-10H2,1H3,(H,16,17) |

InChI Key |

JOHXDZMWIASHLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate typically follows a modular approach:

-

Formation of the tetrahydro-2H-pyran-4-carboxylic acid moiety .

-

Activation and coupling with 4-aminobenzoic acid derivatives .

-

Esterification to yield the final ethyl benzoate product .

A representative pathway involves the cyclization of 2-methyl-5-hexene-3-alkyne-2-ol to form the tetrahydro-2H-pyran ring, followed by oxidation to the carboxylic acid derivative. Subsequent coupling with 4-aminobenzoic acid ethyl ester via carbodiimide-mediated amide bond formation completes the synthesis.

Detailed Preparation Methods

Synthesis of Tetrahydro-2H-Pyran-4-Carboxylic Acid

The tetrahydro-2H-pyran ring is synthesized through a mercury salt-catalyzed cyclization of 2-methyl-5-hexene-3-alkyne-2-ol under acidic conditions. Key steps include:

-

Cyclization :

-

Oxidation to Carboxylic Acid :

Table 1: Optimization of Tetrahydro-2H-Pyran-4-Carboxylic Acid Synthesis

| Step | Reactants/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | HgSO₄, H₂SO₄ | 100°C, 12h | 85 |

| Oxidation | KMnO₄, H₂O | RT, 12h | 94 |

Coupling with 4-Aminobenzoic Acid Derivatives

The tetrahydro-2H-pyran-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethyl 4-aminobenzoate in the presence of a base:

-

Acyl Chloride Formation :

-

Reagent: SOCl₂, reflux for 2 hours.

-

Solvent: Dry dichloromethane.

-

-

Amide Bond Formation :

-

Base: Triethylamine (Et₃N).

-

Conditions: 0–5°C, stirring for 4 hours.

-

Yield: 78–82%.

-

Esterification and Final Product Isolation

The ester group is introduced via acid-catalyzed esterification of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid with ethanol:

Table 2: Comparative Esterification Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 6 | 90 |

| Nd₂O₃ | 100 | 4 | 95 |

Mechanistic Insights and Optimization

Role of Solid Catalysts in Esterification

Rare-earth oxides like Nd₂O₃ enhance esterification efficiency by acting as Lewis acids, polarizing the carbonyl group of the carboxylic acid and facilitating nucleophilic attack by ethanol. This method avoids corrosive mineral acids, aligning with green chemistry principles.

Hydrogenation in Intermediate Synthesis

Pd/C-catalyzed hydrogenation is critical for reducing nitro intermediates (e.g., ethyl p-nitrobenzoate) to amines without over-reduction. Key parameters:

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 1.85–2.10 (m, 4H, pyran CH₂), 3.50 (td, 2H, pyran OCH₂), 4.30 (q, 2H, OCH₂), 7.90 (d, 2H, aromatic H), 8.20 (s, 1H, NH).

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Table 3: Key Spectroscopic Peaks

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Ester C=O | 1725 | - |

| Amide C=O | 1650 | - |

| Pyran OCH₂ | - | 3.50 (td) |

Challenges and Alternative Approaches

Competing Side Reactions

-

Ester Hydrolysis : Prolonged exposure to acidic conditions may hydrolyze the ethyl ester. Mitigated by using anhydrous solvents and controlled reaction times.

-

Oxidative Degradation : The tetrahydro-2H-pyran ring is susceptible to over-oxidation. Stabilized by conducting oxidations at low temperatures.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Reacting with NaOH (1–2 M) in aqueous ethanol (60–80°C) yields the corresponding carboxylic acid, 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid. Yields typically exceed 85% after 6–8 hours.

-

Acidic Hydrolysis : HCl (3–6 M) in THF/water mixtures (reflux, 12 h) produces the same carboxylic acid but with slightly lower yields (~75%) .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (2 M) | EtOH/H₂O (3:1) | 80°C | 86 |

| Acidic hydrolysis | HCl (6 M) | THF/H₂O (2:1) | Reflux | 74 |

Amide Functionalization

The tetrahydro-2H-pyran-4-carboxamido group participates in:

-

Acylation : Reacts with acetyl chloride (2 equiv) in pyridine (0°C → RT, 4 h) to form N-acetyl derivatives (92% yield) .

-

Alkylation : Treatment with methyl iodide (1.5 equiv) and K₂CO₃ in DMF (50°C, 6 h) produces N-methylated products (78% yield) .

Key Reaction Pathway :

Ring-Opening Reactions

The tetrahydro-2H-pyran ring undergoes selective ring-opening under acidic conditions:

-

HCl/Dioxane (4 M) : At 60°C for 3 h, the ring opens to form a linear diol intermediate, which can be further functionalized.

-

BF₃·Et₂O : Catalyzes ring-opening to generate aldehydes or ketones depending on substituents .

Coupling Reactions

The benzoate moiety serves as a precursor in cross-coupling:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 equiv), and K₂CO₃ in dioxane/H₂O (90°C, 12 h) yields biaryl derivatives (70–82% yields) .

-

Ester Aminolysis : Reacts with amines (e.g., piperidine) in THF under microwave irradiation (100°C, 30 min) to form amides (89% yield).

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ (2 equiv) in THF (0°C → RT, 2 h) reduces the ester to a primary alcohol (83% yield) .

-

Amide Oxidation : NaOCl in acetic acid oxidizes the amide to a nitro group (55% yield) .

Cyclization and Heterocycle Formation

Under reflux with PPA (polyphosphoric acid), intramolecular cyclization forms fused pyranobenzoxazine derivatives (68% yield) .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is one of its most promising applications. The presence of the tetrahydro-2H-pyran moiety is crucial for its biological activity, which may include:

- Antimicrobial Agents : Preliminary studies suggest that ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate could be developed into new antimicrobial agents due to its structural properties that facilitate interaction with biological targets such as enzymes and receptors.

- Anticancer Activity : The compound may also exhibit anticancer properties, making it a candidate for further research in cancer therapeutics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its complex structure allows for various chemical transformations, which are essential for the synthesis of novel compounds. Some key aspects include:

- Synthetic Routes : The synthesis typically involves multi-step reactions that can be optimized for yield and purity. This complexity is indicative of its utility in developing more intricate molecular architectures.

- Reactivity Studies : Interaction studies focusing on binding affinities with biological targets can provide insights into the compound's reactivity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

- Antimicrobial Studies : Research has indicated that derivatives of this compound can be synthesized and tested for antimicrobial activity against various bacterial strains, showcasing promising results that warrant further investigation .

- Therapeutic Applications : Ongoing studies are exploring the compound's role as an inhibitor for specific biological pathways, particularly those related to inflammation and cancer progression .

Mechanism of Action

The mechanism of action of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate involves its interaction with specific molecular targets in biological systems. The tetrahydropyran ring and benzoate moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzoate core or the heterocyclic moiety. Below is a comparative analysis:

Crystallographic and Conformational Differences

- This compound : The THP ring imposes a chair conformation, restricting rotational freedom. The amide linkage likely adopts a planar geometry due to resonance, similar to the pyrimidine derivative in , where C–N bond lengths (1.330–1.347 Å) indicate partial double-bond character .

- Pyrimidine Analogs () : The pyrimidine ring and attached benzene groups exhibit dihedral angles of 3.92° and 9.22°, suggesting near-coplanarity. This arrangement may enhance π-π stacking in crystal lattices, influencing solubility and stability .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including relevant research findings, case studies, and comparative data.

Structural Overview

This compound has a molecular formula of CHNO and a molecular weight of approximately 277.31 g/mol. The compound consists of a benzoate moiety linked to a tetrahydro-2H-pyran-4-carboxamido group, which contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating the potential for this compound to be developed as an antibacterial agent. For instance, compounds with analogous structures have been evaluated for their ability to inhibit the growth of pathogenic bacteria, demonstrating zones of inhibition in bioassays .

Interaction with Biological Targets

Research is ongoing to evaluate the binding affinity of this compound with specific enzymes and receptors. These interaction studies are crucial for understanding its therapeutic potential. For example, compounds that share structural similarities have been shown to interact effectively with phosphodiesterases and other targets involved in inflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate | Contains a tetrahydropyran moiety linked via an ether bond | Potentially exhibits similar biological activities |

| Ethyl 4-amino-tetrahydro-2H-pyran-4-carboxylate | Features an amino group instead of a carboxamide | May show enhanced solubility and different bioactivity |

| Ethyl 4-(phenoxy)-benzoate | Lacks the tetrahydropyran structure but retains benzoate characteristics | Commonly used in pharmaceuticals for various applications |

This table highlights the structural attributes that may confer specific biological activities to these compounds, emphasizing the unique position of this compound within this class.

Case Studies

Several case studies have explored the biological activity of related compounds. For instance, a study on tetrahydropyran derivatives demonstrated their effectiveness as ALK5 inhibitors, which play a role in cancer progression. These findings suggest that similar mechanisms may be exploitable in this compound .

Another study highlighted the synthesis and evaluation of carboxamide derivatives, which showed promising antibacterial properties against ESBL-producing E. coli strains . Such results encourage further investigation into the potential antimicrobial applications of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate, and how is reaction progression validated in laboratory settings?

- Answer : The compound is typically synthesized via multi-step reactions involving condensation of tetrahydropyran-4-carboxamide derivatives with ethyl 4-aminobenzoate. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . Final purification often employs column chromatography (e.g., silica gel) to isolate the product . Key steps include:

-

Step 1 : Activation of the carboxamide group using coupling agents (e.g., DCC or EDC).

-

Step 2 : Nucleophilic substitution or amidation under reflux conditions.

-

Validation : TLC (Rf comparison), followed by spectroscopic characterization.

Technique Purpose Example Parameters TLC Reaction monitoring Silica gel plates, ethyl acetate/hexane (1:3) Column Chromatography Purification Silica gel (230–400 mesh), gradient elution

Q. What spectroscopic and chromatographic techniques are essential for confirming the molecular structure of this compound?

- Answer : Structural confirmation requires:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .

- 1H/13C-NMR : Assigns proton environments (e.g., tetrahydropyran ring protons at δ 3.5–4.0 ppm) and carbon signals .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% theoretical values).

- X-ray Crystallography (advanced): Resolves 3D molecular geometry and crystal packing (requires single crystals) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for this compound when encountering low yields or side-product formation?

- Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Alternatives like dichloromethane or THF balance solubility and selectivity .

- Catalyst Efficiency : Ionic liquid catalysts (e.g., [BMIM][PF6]) improve reaction homogeneity and reduce byproducts .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition, while reflux conditions accelerate coupling reactions.

- Workflow : Use design of experiments (DoE) to test variables (e.g., molar ratios, temperature gradients) systematically.

Q. What strategies are recommended for reconciling contradictory analytical data (e.g., NMR vs. mass spectrometry) in the characterization of tetrahydropyran-based benzoate derivatives?

- Answer : Contradictions arise from impurities, stereochemical ambiguity, or instrument limitations. Mitigation steps:

-

Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .

-

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

-

Sample Recrystallization : Eliminate impurities affecting spectral clarity .

Conflict Type Resolution Method Example NMR peak splitting Variable-temperature NMR Assign dynamic rotational isomers Mass discrepancy HRMS reanalysis Confirm molecular ion [M+H]+

Q. How does the choice of co-initiators in photopolymerization systems affect the physicochemical properties of this compound-containing polymers?

- Answer : Co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB) enhance photopolymerization efficiency by accelerating radical generation. Key findings:

-

Degree of Conversion (DC) : EDAB increases DC by 15–20% compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA) .

-

Mechanical Properties : Polymers with EDAB exhibit higher tensile strength and lower water sorption due to reduced amine volatility .

Co-Initiator DC (%) Tensile Strength (MPa) Reference EDAB 85–90 120 ± 5 DMAEMA 70–75 95 ± 8

Q. What computational tools and databases are effective for retrosynthetic planning of tetrahydropyran-carboxamide derivatives?

- Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic routes . SHELX software aids in crystallographic refinement to validate structural hypotheses .

| Tool | Application | Example Output |

|---|---|---|

| Reaxys | Retrosynthetic pathway prediction | Prioritizes amidation routes |

| SHELXL (SHELX) | Crystallographic refinement | R-factor < 0.05 |

Methodological Notes

- Data Contradiction Analysis : Always replicate experiments under standardized conditions to isolate variables.

- Advanced Purification : Consider preparative HPLC for isomers or enantiomers not resolved by column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.